![molecular formula C19H20O2 B14116081 (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine](/img/structure/B14116081.png)
(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4-phenyl-, (4E)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The specific structure of this compound includes a benzoxonin ring system, which is a fused ring system containing both oxygen and nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4-phenyl-, (4E)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a phenyl-substituted precursor with methoxy-substituted reagents under acidic or basic conditions can lead to the formation of the desired benzoxonin ring system. Industrial production methods often involve the use of catalysts to increase the yield and efficiency of the reaction .
Analyse Chemischer Reaktionen
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4-phenyl-, (4E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Halogenation and nitration are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4-phenyl-, (4E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4-phenyl-, (4E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4-phenyl-, (4E)- can be compared with other similar compounds such as:
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4,8-diMethyl-, (4Z)-: This compound has a similar benzoxonin ring system but differs in the substitution pattern.
1-Benzoxonin-9-ol, 2,3,6,7-tetrahydro-4-phenyl-, (4E)-: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
The uniqueness of 1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4-phenyl-, (4E)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H20O2 |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(4E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydro-1-benzoxonine |
InChI |
InChI=1S/C19H20O2/c1-20-18-10-11-19-17(14-18)9-5-8-16(12-13-21-19)15-6-3-2-4-7-15/h2-4,6-8,10-11,14H,5,9,12-13H2,1H3/b16-8+ |
InChI-Schlüssel |
SIWMCFBTVSYSQC-LZYBPNLTSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)OCC/C(=C\CC2)/C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC2=C(C=C1)OCCC(=CCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14116010.png)
![N-(3,4-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116020.png)
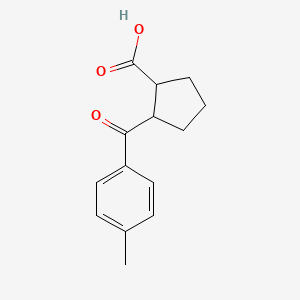
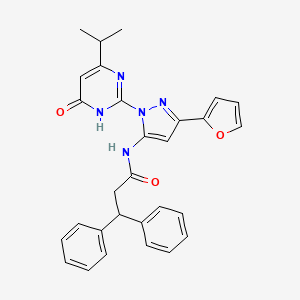
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide](/img/structure/B14116029.png)

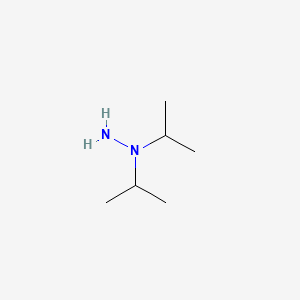
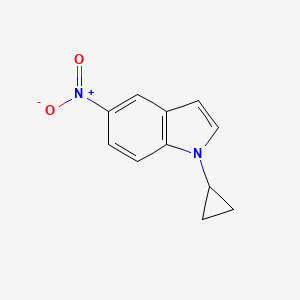
![3-((3R,4S)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile,rel](/img/structure/B14116047.png)
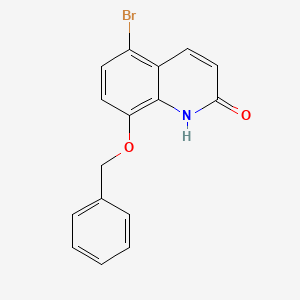
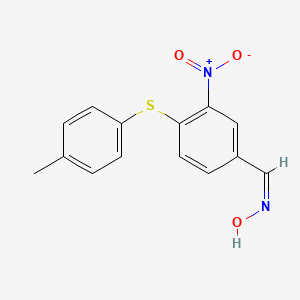
![(S)-tert-butyl 3-(4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl)piperidine-1-carboxylate](/img/structure/B14116073.png)
![3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14116078.png)
